1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione
Overview
Description
1-(2-Hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is a heterocyclic compound featuring a pyridazine ring with hydroxyethyl and dione functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves the reaction of piperazine derivatives with hydroxyethyl compounds under controlled conditions. One common method includes the reaction of piperazine mono-hydrochloric salts with 2-(2-chloroethoxy) ethanol in the presence of a polar solvent like methanol. The reaction is carried out at elevated temperatures (around 80°C) for several hours, followed by purification steps such as vacuum distillation to obtain the high-purity product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dione functionalities can be reduced to form diols.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
- Oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids.
- Reduction of the dione groups can produce diols.
- Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(2-Hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the synthesis of polymers and materials with unique properties, such as hydrogels and adhesives
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dione functionalities can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Imidazoles: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Indazoles: Another class of heterocycles with significant medicinal chemistry applications.
Uniqueness: 1-(2-Hydroxyethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is unique due to its specific combination of hydroxyethyl and dione functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(2-hydroxyethyl)-1H-pyridazine-3,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c9-4-3-8-6(11)2-1-5(10)7-8/h1-2,9H,3-4H2,(H,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGNTFKZYOFBHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(NC1=O)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281364 | |
Record name | 6-hydroxy-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17285-14-2 | |
Record name | NSC21413 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-hydroxy-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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